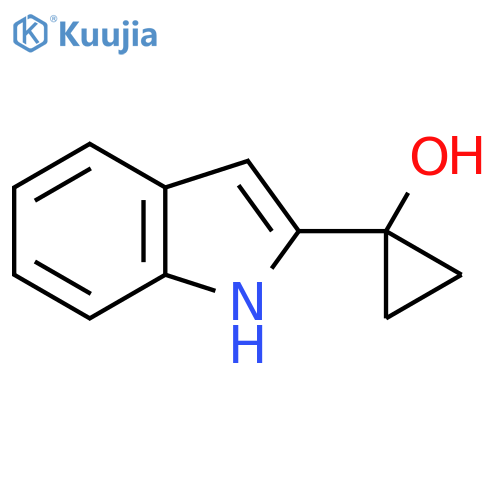Cas no 1934483-90-5 (1-(1H-indol-2-yl)cyclopropan-1-ol)

1934483-90-5 structure
商品名:1-(1H-indol-2-yl)cyclopropan-1-ol
1-(1H-indol-2-yl)cyclopropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-(1H-indol-2-yl)cyclopropan-1-ol
- EN300-1848442
- 1934483-90-5
-
- インチ: 1S/C11H11NO/c13-11(5-6-11)10-7-8-3-1-2-4-9(8)12-10/h1-4,7,12-13H,5-6H2
- InChIKey: BOYZSKNMTWYXGW-UHFFFAOYSA-N
- ほほえんだ: OC1(C2=CC3C=CC=CC=3N2)CC1
計算された属性
- せいみつぶんしりょう: 173.084063974g/mol
- どういたいしつりょう: 173.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 36Ų
1-(1H-indol-2-yl)cyclopropan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1848442-0.05g |
1-(1H-indol-2-yl)cyclopropan-1-ol |
1934483-90-5 | 0.05g |
$1091.0 | 2023-09-19 | ||
| Enamine | EN300-1848442-5.0g |
1-(1H-indol-2-yl)cyclopropan-1-ol |
1934483-90-5 | 5g |
$3770.0 | 2023-06-03 | ||
| Enamine | EN300-1848442-0.5g |
1-(1H-indol-2-yl)cyclopropan-1-ol |
1934483-90-5 | 0.5g |
$1247.0 | 2023-09-19 | ||
| Enamine | EN300-1848442-1.0g |
1-(1H-indol-2-yl)cyclopropan-1-ol |
1934483-90-5 | 1g |
$1299.0 | 2023-06-03 | ||
| Enamine | EN300-1848442-10.0g |
1-(1H-indol-2-yl)cyclopropan-1-ol |
1934483-90-5 | 10g |
$5590.0 | 2023-06-03 | ||
| Enamine | EN300-1848442-2.5g |
1-(1H-indol-2-yl)cyclopropan-1-ol |
1934483-90-5 | 2.5g |
$2548.0 | 2023-09-19 | ||
| Enamine | EN300-1848442-5g |
1-(1H-indol-2-yl)cyclopropan-1-ol |
1934483-90-5 | 5g |
$3770.0 | 2023-09-19 | ||
| Enamine | EN300-1848442-1g |
1-(1H-indol-2-yl)cyclopropan-1-ol |
1934483-90-5 | 1g |
$1299.0 | 2023-09-19 | ||
| Enamine | EN300-1848442-0.1g |
1-(1H-indol-2-yl)cyclopropan-1-ol |
1934483-90-5 | 0.1g |
$1144.0 | 2023-09-19 | ||
| Enamine | EN300-1848442-0.25g |
1-(1H-indol-2-yl)cyclopropan-1-ol |
1934483-90-5 | 0.25g |
$1196.0 | 2023-09-19 |
1-(1H-indol-2-yl)cyclopropan-1-ol 関連文献
-
1. Water
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
1934483-90-5 (1-(1H-indol-2-yl)cyclopropan-1-ol) 関連製品
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
